Eriodictyol-7-O-glucoside
Overview
Description
Eriodictyol-7-O-glucoside is a flavanone glycoside, a type of flavonoid compound. It is characterized by the attachment of a β-D-glucopyranosyl residue at position 7 of the eriodictyol molecule via a glycosidic linkage . This compound is known for its antioxidant, anti-inflammatory, and neuroprotective properties .
Mechanism of Action
Eriodictyol-7-O-glucoside, also known as Eriodictyol 7-O-glucoside, is a flavonoid that has been found in various medicinal plants and citrus fruits . This compound has been associated with a number of health benefits due to its interaction with various cellular and molecular pathways .
Target of Action
The primary target of this compound is the nuclear factor E2-related factor 2 (Nrf2) . Nrf2 is a transcription factor that plays a crucial role in cellular defense against oxidative stress .
Mode of Action
This compound activates the Nrf2 signaling pathway . It stabilizes Nrf2 by delaying its degradation, leading to the accumulation of Nrf2 protein and the activation of the Nrf2-dependent protective response .
Biochemical Pathways
The activation of Nrf2 by this compound impacts various cellular and molecular pathways. It has been associated with antioxidant, anti-inflammatory, anti-cancer, neuroprotective, cardioprotective, anti-diabetic, anti-obesity, and hepatoprotective effects . The compound’s ability to modulate a number of cell-signaling cascades is linked to these therapeutic roles .
Pharmacokinetics
While the general pharmacokinetic parameters of this compound are yet to be determined in humans, a study on mice indicated that the compound was moved into the blood plasma, with its concentration levels peaking 19.3 minutes after treatment .
Result of Action
The activation of Nrf2 by this compound leads to various molecular and cellular effects. For instance, it has been shown to protect retinal ganglion cells from high glucose-induced oxidative stress and cell apoptosis . Furthermore, it has been found to confer protection against cisplatin-induced toxicity in human renal mesangial cells .
Biochemical Analysis
Biochemical Properties
Eriodictyol-7-O-glucoside plays a crucial role in biochemical reactions, primarily through its interaction with various enzymes and proteins. One of the key interactions is with the nuclear factor E2-related factor 2 (Nrf2), a transcription factor that regulates the expression of antioxidant proteins . This compound activates the Nrf2 signaling pathway, leading to the upregulation of antioxidant response element (ARE)-dependent genes. This activation helps in mitigating oxidative stress and protecting cells from damage . Additionally, this compound interacts with enzymes involved in the detoxification processes, further enhancing its protective effects .
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. In human renal mesangial cells, it has been shown to improve cell survival under conditions of oxidative stress induced by cisplatin . This protective effect is mediated through the activation of the Nrf2/ARE pathway, which enhances the expression of antioxidant genes . In primary cultured astrocytes, this compound increases the nuclear localization of Nrf2 and induces the expression of Nrf2/ARE-dependent genes, providing protection against oxidative insults . These cellular effects highlight the compound’s potential in protecting cells from oxidative damage and enhancing cellular resilience.
Molecular Mechanism
The molecular mechanism of this compound involves its ability to activate the Nrf2 signaling pathway. Upon activation, Nrf2 translocates to the nucleus, where it binds to the ARE in the promoter regions of target genes . This binding leads to the transcriptional activation of genes involved in antioxidant defense, detoxification, and cellular protection . This compound stabilizes Nrf2 by preventing its degradation, resulting in sustained activation of the pathway . Additionally, the compound has been shown to inhibit the mTOR/PI3K/Akt signaling pathway, which is involved in cell proliferation and survival . This dual mechanism of action contributes to its protective and therapeutic effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under various conditions, maintaining its protective effects against oxidative stress . Long-term studies have shown that this compound continues to provide cellular protection and enhance cell survival over extended periods . The degradation of the compound over time can affect its efficacy, necessitating the need for proper storage and handling to preserve its stability .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to provide significant protective effects against oxidative stress and inflammation . At higher doses, there may be potential toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications . Studies have demonstrated that this compound can mitigate atopic dermatitis in mice through the suppression of interleukin-4 and elevation of serum immunoglobulin E levels .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interaction with enzymes and cofactors. The compound is metabolized by the gut microbiota and liver enzymes, leading to the formation of metabolites that contribute to its biological activities . The metabolic pathways involve the activation of Nrf2 and the upregulation of antioxidant genes, enhancing the compound’s protective effects . Additionally, this compound influences metabolic flux and metabolite levels, contributing to its overall therapeutic potential .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound interacts with transporters and binding proteins that facilitate its uptake and distribution . Once inside the cells, this compound accumulates in specific compartments, where it exerts its protective effects . The localization and accumulation of the compound are crucial for its efficacy in mitigating oxidative stress and enhancing cellular resilience .
Subcellular Localization
This compound exhibits specific subcellular localization, which is essential for its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with various biomolecules to exert its effects . The targeting signals and post-translational modifications of this compound direct it to specific compartments, ensuring its proper localization and function . This subcellular localization is critical for the activation of the Nrf2 signaling pathway and the subsequent upregulation of antioxidant genes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Eriodictyol-7-O-glucoside can be synthesized through enzymatic glycosylation. The process involves the use of UDP-glycosyltransferases (UGTs) which catalyze the transfer of glucose from UDP-glucose to the hydroxyl group at position 7 of eriodictyol . The reaction conditions typically include a buffered aqueous solution at a pH suitable for enzyme activity, often around pH 7-8.
Industrial Production Methods: Industrial production of eriodictyol 7-O-glucoside often involves extraction from natural sources such as citrus fruits and medicinal plants. The extraction process includes drying and grinding the plant material, followed by solvent extraction using ethanol or water. The extract is then concentrated and purified to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions: Eriodictyol-7-O-glucoside undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reagents like acyl chlorides and alkyl halides are used for substitution reactions.
Major Products: The major products formed from these reactions include oxidized flavonoid derivatives, reduced flavanones, and substituted glycosides.
Scientific Research Applications
Eriodictyol-7-O-glucoside has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying glycosylation reactions and the synthesis of flavonoid derivatives.
Biology: The compound is studied for its role in plant metabolism and its effects on various biological pathways.
Comparison with Similar Compounds
Naringenin 7-O-glucoside: Another flavanone glycoside with similar antioxidant properties.
Hesperidin: A flavonoid glycoside found in citrus fruits with anti-inflammatory and vasoprotective effects.
Diosmin: A flavonoid glycoside used for its vascular protective properties.
Uniqueness: Eriodictyol-7-O-glucoside is unique due to its specific glycosylation at position 7, which enhances its solubility and bioavailability compared to its aglycone form, eriodictyol . This modification also contributes to its distinct biological activities and therapeutic potential.
Properties
CAS No. |
38965-51-4 |
---|---|
Molecular Formula |
C21H22O11 |
Molecular Weight |
450.4 g/mol |
IUPAC Name |
2-(3,4-dihydroxyphenyl)-5-hydroxy-7-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C21H22O11/c22-7-16-18(27)19(28)20(29)21(32-16)30-9-4-12(25)17-13(26)6-14(31-15(17)5-9)8-1-2-10(23)11(24)3-8/h1-5,14,16,18-25,27-29H,6-7H2/t14?,16-,18-,19+,20-,21+/m1/s1 |
InChI Key |
RAFHNDRXYHOLSH-MMQMLBMASA-N |
SMILES |
C1C(OC2=CC(=CC(=C2C1=O)O)OC3C(C(C(C(O3)CO)O)O)O)C4=CC(=C(C=C4)O)O |
Isomeric SMILES |
C1C(OC2=CC(=CC(=C2C1=O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C4=CC(=C(C=C4)O)O |
Canonical SMILES |
C1C(OC2=CC(=CC(=C2C1=O)O)OC3C(C(C(C(O3)CO)O)O)O)C4=CC(=C(C=C4)O)O |
Appearance |
Powder |
melting_point |
215 - 216 °C |
Key on ui other cas no. |
38965-51-4 |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Eriodictyol 7-O-glucoside has been identified as a potent activator of the Nrf2/ARE pathway. [, ] It exerts its effects by promoting the nuclear translocation of Nrf2, a transcription factor that regulates the expression of antioxidant and phase II detoxifying enzymes. [, ] This activation leads to increased production of cytoprotective proteins, ultimately protecting cells from oxidative stress and related damage. [, ]
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